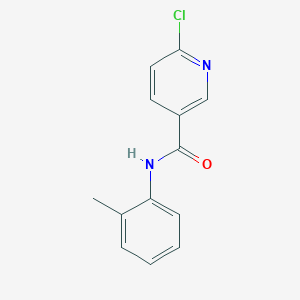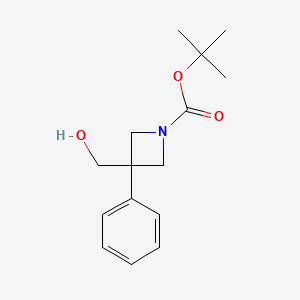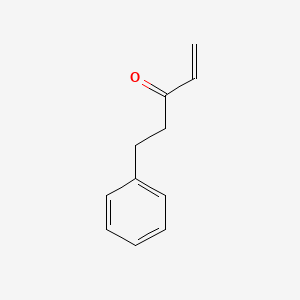![molecular formula C10H14N4O2 B13553919 1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one](/img/structure/B13553919.png)
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability under various conditions, including hydrolysis, oxidation, and reduction . The presence of the triazole ring allows for interactions with biomolecular targets, making them useful in various scientific applications .
準備方法
The synthesis of 1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click reaction.” This reaction is catalyzed by copper (I) and involves the cycloaddition of azides with alkynes . The reaction conditions are mild, and the reaction proceeds with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles .
化学反応の分析
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and bipolar interactions with biomolecular targets, enhancing its solubility and stability . These interactions allow the compound to inhibit specific enzymes or proteins, leading to its biological effects .
類似化合物との比較
1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one can be compared with other 1,2,3-triazole derivatives:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound is used as a ligand in click chemistry and has similar stability and reactivity.
1,2,3-Triazole derivatives: These compounds have a wide range of biological activities, including antiviral, antibacterial, and antifungal properties.
1,5-Disubstituted 1,2,3-triazoles: These analogues are used in medicinal chemistry for their potential anticancer and antimicrobial activities.
This compound stands out due to its unique combination of a triazole ring and a morpholine moiety, which enhances its solubility and biological activity.
特性
分子式 |
C10H14N4O2 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
1-[2-(triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C10H14N4O2/c1-2-10(15)13-5-6-16-9(7-13)8-14-4-3-11-12-14/h2-4,9H,1,5-8H2 |
InChIキー |
UHGWZZIFNDKOCL-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CCOC(C1)CN2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



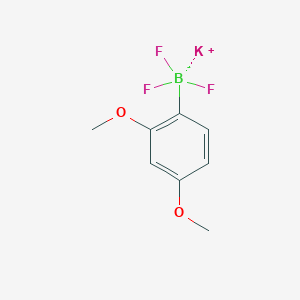
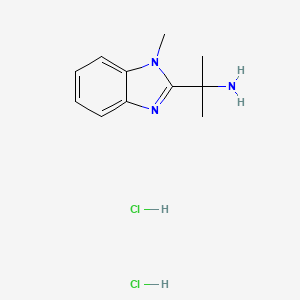
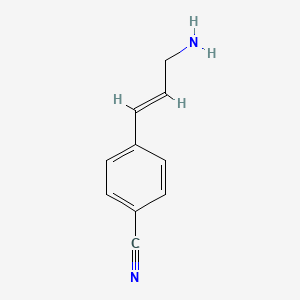

![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
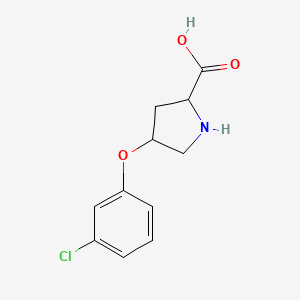
![{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13553885.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)

